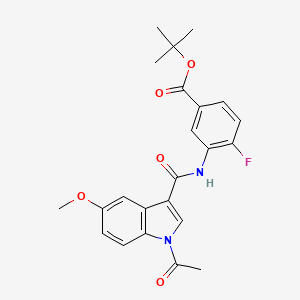![molecular formula C15H20N4OS B2465942 N-methyl-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrido[4,3-d]pyrimidin-5-amine CAS No. 2094529-48-1](/img/structure/B2465942.png)
N-methyl-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrido[4,3-d]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrido[4,3-d]pyrimidin-5-amine is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in drug development. This compound is commonly referred to as MMOPP and belongs to the class of pyrido[4,3-d]pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of MMOPP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and Alzheimer's disease pathology. Specifically, MMOPP has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3β (GSK-3β), both of which are involved in cancer cell proliferation and Alzheimer's disease pathology.
Biochemical and Physiological Effects
MMOPP has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the prevention of beta-amyloid fibril formation. Additionally, MMOPP has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MMOPP for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, MMOPP has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of MMOPP is its relatively low solubility in water, which may impact its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on MMOPP. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its accessibility for researchers. Additionally, further studies are needed to fully understand the mechanism of action of MMOPP and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, the development of MMOPP analogs with improved solubility and bioavailability may be a promising avenue for future research.
Synthesemethoden
The synthesis of MMOPP involves a multistep process that begins with the reaction of 2-amino-4-methylpyrido[4,3-d]pyrimidine with 3-bromopropionyl chloride to produce 2-(3-bromopropionylamino)-4-methylpyrido[4,3-d]pyrimidine. This intermediate is then treated with sodium hydride and methyl mercaptan to obtain the final product, N-methyl-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrido[4,3-d]pyrimidin-5-amine.
Wissenschaftliche Forschungsanwendungen
MMOPP has been extensively studied for its potential applications in drug development. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MMOPP has been investigated as a potential treatment for Alzheimer's disease, with studies showing its ability to inhibit the formation of beta-amyloid fibrils, a hallmark of the disease.
Eigenschaften
IUPAC Name |
N-methyl-2-methylsulfanyl-N-(oxan-3-ylmethyl)pyrido[4,3-d]pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-19(9-11-4-3-7-20-10-11)14-12-8-17-15(21-2)18-13(12)5-6-16-14/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJOEZKYZXYCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C2=NC=CC3=NC(=NC=C32)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrido[4,3-d]pyrimidin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2465859.png)
![N-(2,5-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2465860.png)
![4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2465861.png)
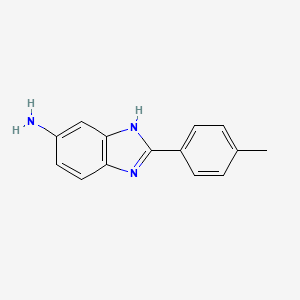
![2-(3-{4-[(1H-indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide](/img/structure/B2465864.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide](/img/structure/B2465865.png)
![N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2465866.png)
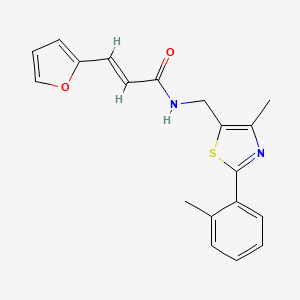
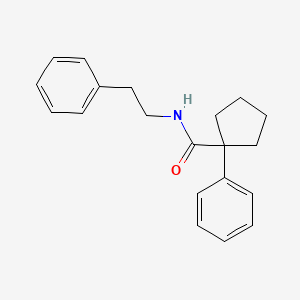

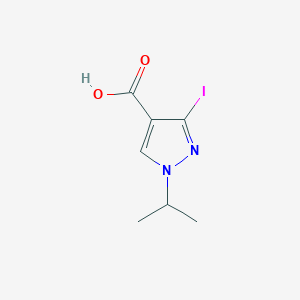
![3-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2465878.png)
